molecular formula C11H22O3 B11968649 3-(Octyloxy)propanoic acid CAS No. 6064-80-8

3-(Octyloxy)propanoic acid

Katalognummer: B11968649
CAS-Nummer: 6064-80-8
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: HEGJNIDWGDSHDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Octyloxy)propanoic acid is an organic compound with the molecular formula C11H22O3 It is a derivative of propanoic acid, where an octyloxy group is attached to the third carbon of the propanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octyloxy)propanoic acid typically involves the reaction of 1-octanol with acrylonitrile, followed by hydrolysis. The reaction conditions include:

    Step 1: Reaction of 1-octanol with acrylonitrile in the presence of a base such as sodium hydroxide.

    Step 2: Hydrolysis of the resulting nitrile to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Octyloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of higher carboxylic acids.

    Reduction: Formation of 3-(Octyloxy)propanol.

    Substitution: Formation of various substituted propanoic acids.

Wissenschaftliche Forschungsanwendungen

3-(Octyloxy)propanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.

Wirkmechanismus

The mechanism of action of 3-(Octyloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and signal transduction pathways. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

  • 3-(Hexyloxy)propanoic acid
  • 3-(Decyloxy)propanoic acid
  • 3-(Dodecyloxy)propanoic acid

Comparison: 3-(Octyloxy)propanoic acid is unique due to its specific octyloxy group, which imparts distinct chemical and physical properties compared to its analogs. The length of the alkyl chain can influence the compound’s solubility, reactivity, and biological activity. For instance, longer alkyl chains may enhance hydrophobic interactions, affecting the compound’s behavior in biological systems and industrial applications.

Eigenschaften

CAS-Nummer

6064-80-8

Molekularformel

C11H22O3

Molekulargewicht

202.29 g/mol

IUPAC-Name

3-octoxypropanoic acid

InChI

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-9-14-10-8-11(12)13/h2-10H2,1H3,(H,12,13)

InChI-Schlüssel

HEGJNIDWGDSHDA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.